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Compound of Interest

Compound Name: AZD-5069

Cat. No.: B605765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZD-5069 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), a

key mediator of the inflammatory response. By blocking the action of CXCR2, AZD-5069
inhibits the recruitment and activation of neutrophils, immune cells that play a central role in a

variety of inflammatory diseases and have been implicated in tumor progression. This technical

guide provides a comprehensive overview of the discovery, synthesis, and preclinical

pharmacology of AZD-5069, intended for professionals in the field of drug development and

research.

Discovery and Development
AZD-5069 was developed by AstraZeneca as a potential treatment for inflammatory diseases.

The discovery process focused on identifying a small molecule that could selectively and

reversibly inhibit the CXCR2 receptor, thereby modulating the inflammatory cascade.

Preclinical studies demonstrated its ability to block neutrophil migration and activation, leading

to its investigation in various inflammatory conditions, including chronic obstructive pulmonary

disease (COPD), asthma, and bronchiectasis. More recently, the role of CXCR2 in cancer has

led to the exploration of AZD-5069 in oncology, particularly in combination with immunotherapy.
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AZD-5069 is an orally bioavailable, selective, and reversible antagonist of the CXCR2 receptor.

[1] CXCR2 is a G protein-coupled receptor that, upon binding to its chemokine ligands (such as

CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8), triggers a signaling cascade

that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species.

By binding to CXCR2, AZD-5069 allosterically inhibits the binding of these chemokines,

thereby preventing receptor activation and the subsequent downstream signaling events that

drive neutrophil-mediated inflammation and tissue damage.[1]

Quantitative Data Summary
The following tables summarize key quantitative data for AZD-5069, including its binding

affinity, potency in functional assays, and pharmacokinetic parameters.

Table 1: In Vitro Pharmacology of AZD-5069

Parameter Value Species Assay Reference

IC50 (CXCR2

Binding)
0.79 nM Human

Radioligand

binding assay
[2]

pIC50 (CXCL8

Binding to

CXCR2)

8.8 Human
Radioligand

binding assay
[3]

pIC50 (CXCL8

Binding to

CXCR1)

6.5 Human
Radioligand

binding assay
[3]

pA2 (Neutrophil

Chemotaxis,

CXCL1)

~9.6 Human
Chemotaxis

assay
[4]

pA2 (Adhesion

Molecule

Expression,

CXCL1)

6.9 Human

Adhesion

molecule

expression assay

[4]

CXCR2

Selectivity

>150-fold vs

CXCR1 and

CCR2b

Human
Receptor binding

assays
[2]
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Table 2: Clinical and Pharmacokinetic Data of AZD-5069

Parameter Value
Condition/Pop
ulation

Notes Reference

Route of

Administration
Oral N/A Small molecule [2]

Metabolism
Partially via

CYP3A4
N/A

Co-

administration

with

ketoconazole

increased AUC

by 2.1-fold and

Cmax by 1.6-

fold.

[2]

Effect on Sputum

Neutrophils
69% reduction

Bronchiectasis

patients (80 mg

BID for 4 weeks)

Statistically

significant

reduction.

[5]

Effect on Blood

Neutrophils

~25% sustained

reduction

Severe

asthmatics (45

mg BID for up to

12 months)

Reversible upon

discontinuation.
[2]

Receptor

Occupancy
>96%

Severe

asthmatics (at

trough plasma

levels with 45 mg

BID)

Based on whole

blood CD11b

expression

assay.

[2]

Synthesis Pathway
The synthesis of AZD-5069, chemically named N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-

[(2R,3S)-3,4-dihydroxybutan-2-yl]oxypyrimidin-4-yl]azetidine-1-sulfonamide, has been

described in the patent literature. The core of the synthesis involves the construction of a

substituted pyrimidine ring, followed by the introduction of the key side chains.
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A plausible synthetic route, based on available information, is outlined below. This involves the

reaction of a pyrimidine precursor with (2,3-difluorophenyl)methanethiol and a chiral diol side

chain, followed by the addition of the azetidine-1-sulfonamide group. The chiral diol can be

prepared from a readily available chiral starting material such as L-ascorbic acid.

It is important to note that the following is a generalized representation and specific reaction

conditions, yields, and purification methods would be detailed in the relevant patents and

publications.

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of

scientific findings. Below are outlines of the protocols for the CXCR2 binding assay and the

neutrophil chemotaxis assay.

CXCR2 Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CXCR2 receptor.

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human CXCR2

receptor are cultured under standard conditions.

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation

of the cultured cells.

Binding Reaction: A fixed concentration of a radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-CXCL8)

is incubated with the cell membranes in the presence of varying concentrations of the test

compound (AZD-5069).

Incubation and Filtration: The reaction is incubated to allow for binding equilibrium. The

mixture is then rapidly filtered through a glass fiber filter to separate bound from unbound

radioligand.

Radioactivity Measurement: The radioactivity retained on the filter is measured using a

gamma counter.
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Data Analysis: The data is analyzed to determine the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to

calculate the binding affinity (Ki).

Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a

chemoattractant.

Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient

centrifugation.

Chemotaxis Chamber: A Boyden chamber or a similar multi-well plate with a porous

membrane insert is used.

Assay Setup: A solution containing a chemoattractant (e.g., CXCL1 or CXCL8) is placed in

the lower chamber. The isolated neutrophils, pre-incubated with varying concentrations of the

test compound (AZD-5069), are placed in the upper chamber (the insert).

Incubation: The chamber is incubated to allow neutrophils to migrate through the pores of the

membrane towards the chemoattractant.

Quantification of Migration: The number of neutrophils that have migrated to the lower

chamber is quantified. This can be done by cell counting using a microscope, or by using a

fluorescent dye that binds to the cells and measuring the fluorescence.

Data Analysis: The data is analyzed to determine the concentration of the test compound

that inhibits 50% of the neutrophil migration (IC50). The pA2 value, a measure of antagonist

potency, can also be calculated.

Visualizations
Signaling Pathway of CXCR2 and Inhibition by AZD-5069

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b605765?utm_src=pdf-body
https://www.benchchem.com/product/b605765?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Intracellular Space

Chemokines

CXCR2

Binds to

G Protein
(Gαi, Gβγ)

Activates

Downstream Signaling
(e.g., PI3K/Akt, MAPK)

Initiates

Neutrophil Chemotaxis,
Activation, and Degranulation

Leads to

AZD5069

Inhibits

Starting Materials:
- Pyrimidine derivative

- (2,3-difluorophenyl)methanethiol
- Chiral diol precursor

Step 1: Thioether Formation Intermediate 1 Step 2: Etherification with Chiral Diol Intermediate 2 Step 3: Sulfonamide Formation AZD-5069

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inflammatory Disease or Cancer

Increased CXCR2 Ligands
(e.g., CXCL8)

is associated with

CXCR2 Activation

leads to

Neutrophil Recruitment
and Activation

causes

AZD-5069

inhibits

Reduced Inflammation
or Anti-Tumor Effect

results in

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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